molecular formula C10H9ClF2OS B14052180 1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one

1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14052180
M. Wt: 250.69 g/mol
InChI Key: IHDALRJPMGVIHR-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethyl and mercapto groups) is synthesized through a series of reactions, such as halogenation and thiolation.

    Introduction of the chloro group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.

    Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety through reactions like Friedel-Crafts acylation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. The mercapto group can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one can be compared with similar compounds, such as:

    1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one:

    1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one: The presence of a fluorine atom instead of a mercapto group results in different chemical properties and biological activities.

    Phenylacetone: Although structurally different, phenylacetone shares some similarities in its use as a building block in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9ClF2OS

Molecular Weight

250.69 g/mol

IUPAC Name

1-chloro-1-[5-(difluoromethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-4-6(10(12)13)2-3-8(7)15/h2-4,9-10,15H,1H3

InChI Key

IHDALRJPMGVIHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)F)S)Cl

Origin of Product

United States

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